3-[4-(Cyclopent-3-ene-1-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine
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Overview
Description
3-[4-(Cyclopent-3-ene-1-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is a complex organic compound characterized by its unique structure, which includes a cyclopentene ring, a trifluoromethyl group, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Cyclopent-3-ene-1-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Cyclopentene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Formation of the Pyridazine Ring: This can be synthesized through condensation reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.
Coupling Reactions: The final step involves coupling the cyclopentene, trifluoromethyl, and pyridazine moieties using suitable coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Cyclopent-3-ene-1-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[4-(Cyclopent-3-ene-1-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(Cyclopent-3-ene-1-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclopent-3-en-1-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone
- (E)-3-(cyclopent-1-en-1-yl)acrylonitrile
- (cyclopent-3-en-1-yl)methanamine hydrochloride
Uniqueness
3-[4-(Cyclopent-3-ene-1-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is unique due to the presence of the trifluoromethyl group and the pyridazine ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
cyclopent-3-en-1-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O/c16-15(17,18)12-5-6-13(20-19-12)21-7-9-22(10-8-21)14(23)11-3-1-2-4-11/h1-2,5-6,11H,3-4,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKKYDPGSIBWHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)C3CC=CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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